molecular formula C22H30O2Si B14293544 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 113423-54-4

5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B14293544
CAS No.: 113423-54-4
M. Wt: 354.6 g/mol
InChI Key: RZHCDBJCEUNYOM-UHFFFAOYSA-N
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Description

5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound known for its applications in synthetic organic chemistry. This compound is characterized by the presence of a hexenol group and a silyl ether group, which makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the protection of the hydroxyl group of 5-Hexen-1-ol using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the hexenol group to a single bond, forming hexanol derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used to substitute the silyl ether group.

Major Products

The major products formed from these reactions include hexanol derivatives, aldehydes, carboxylic acids, and various substituted silyl ethers.

Scientific Research Applications

5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of tetrahydropyran rings through cyclization reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- primarily involves its role as a protecting group in organic synthesis. The silyl ether group protects the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other functional groups. The compound’s molecular targets and pathways are related to its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Hexen-1-ol: The parent compound without the silyl ether group.

    4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A similar compound with a different substitution pattern.

Uniqueness

5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the silyl ether group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry, particularly in the formation of complex molecules.

Properties

CAS No.

113423-54-4

Molecular Formula

C22H30O2Si

Molecular Weight

354.6 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxyhex-5-en-1-ol

InChI

InChI=1S/C22H30O2Si/c1-5-19(13-12-18-23)24-25(22(2,3)4,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h5-11,14-17,19,23H,1,12-13,18H2,2-4H3

InChI Key

RZHCDBJCEUNYOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCCO)C=C

Origin of Product

United States

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